7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Description
7-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a chlorinated xanthone derivative characterized by hydroxyl groups at positions 1 and 3 and a chlorine atom at position 7 on the xanthenone core. Xanthones are tricyclic aromatic compounds with a dibenzo-γ-pyrone scaffold, known for diverse biological activities, including antimicrobial, antioxidant, and antitumor properties . Chlorination and hydroxylation patterns significantly influence their chemical reactivity, solubility, and bioactivity.
Properties
IUPAC Name |
7-chloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOAGAHMPEFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Pathway
| Step | Reaction Conditions | Reagents | Product |
|---|---|---|---|
| 1 | Cyclodehydration | Compound 1, Phenol Derivative 2, Eaton’s Reagent | Hydroxyxanthone (e.g., 1,3-dihydroxy-9H-xanthen-9-one) |
| 2 | Halogenation | Hydroxyxanthone, NCS, p-TsOH, NaCl | Chloro-substituted Hydroxyxanthone (e.g., 7-chloro-1,3-dihydroxy-9H-xanthen-9-one) |
Detailed Synthesis Procedure
Step 1: Synthesis of Hydroxyxanthone
-
- Compound 1 (e.g., a precursor for xanthone formation)
- Phenol derivative 2
- Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid)
- Solvents (analysis and synthesis grade)
-
- Combine compound 1 (10.2 mmol) and phenol derivative 2 (10 mmol) in a round-bottom flask.
- Add Eaton’s reagent (5 mL) and heat the mixture under reflux at 80±3°C for 3 hours.
- Cool the mixture to room temperature, pour into cold water, and stir for 1 hour.
- Filter the precipitate, wash with water and 5% NaHCO3, and dry over a desiccator.
Step 2: Halogenation to Introduce Chlorine
-
- Hydroxyxanthone (e.g., 1,3-dihydroxy-9H-xanthen-9-one)
- N-chlorosuccinimide (NCS)
- p-toluenesulfonic acid (p-TsOH)
- Sodium chloride (NaCl)
- Ethanol
-
- Add ethanol (8 mL) to a finely crushed powder of hydroxyxanthone (0.01 mol) in a round-bottom flask.
- Add NaCl (0.015 mol), p-TsOH (0.01 mol), and NCS (0.01 mol) while stirring at 40°C.
- Monitor the reaction by thin-layer chromatography until completion.
- Add water to precipitate the product, filter, and dry in an oven.
Characterization Techniques
The synthesized compounds are typically characterized using spectroscopic methods such as:
- Infrared Spectroscopy (FTIR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : To determine the structure and confirm the presence of specific substituents.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,3-dihydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 7-chloro-1,3-dihydroxyxanthone-9,10-quinone.
Reduction: Formation of 7-chloro-1,3-dihydroxy-9,10-dihydro-xanthen-9-one.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and antimicrobial properties. The presence of hydroxyl groups and the xanthone core contribute to its ability to scavenge free radicals and inhibit microbial growth.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also serve as a precursor for the synthesis of other xanthone derivatives used in various applications.
Mechanism of Action
The mechanism of action of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzymes involved in inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 7-chloro-1,3-dihydroxy-9H-xanthen-9-one and related xanthones:
Key Observations :
- Chlorination Position : The presence of chlorine at position 7 (vs. 2, 3, or 5 in analogs) may enhance electrophilic reactivity and alter binding to biological targets .
- Hydroxyl vs.
- Methyl Groups : Methyl substituents (e.g., at position 8 in dichloro analogs) may sterically hinder interactions with enzymes or receptors .
Physicochemical Properties
- Solubility : The dihydroxy groups in this compound improve aqueous solubility compared to fully methoxylated analogs (e.g., 3,4,6-trimethoxy derivatives) .
- Stability: Chlorine at position 7 increases resistance to oxidative degradation compared to non-chlorinated xanthones like 1-hydroxy-9H-xanthen-9-one .
Biological Activity
7-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a xanthone derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound exhibits significant interactions with various biomolecules, influencing metabolic pathways and cellular functions. Key biochemical properties include:
- Enzyme Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition may alter the pharmacokinetics of co-administered drugs.
- Cellular Effects : It modulates cell signaling pathways and gene expression, particularly affecting kinase activity. This modulation can lead to changes in cell proliferation and apoptosis.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their functions. This interaction can be competitive or non-competitive depending on the context.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.
- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. A study utilizing quantitative structure-activity relationship (QSAR) analysis found that this compound exhibited significant anticancer activity with a low IC50 value. The results indicated a strong correlation between structural modifications and enhanced biological activity (Table 1) .
| Compound | Experimental Log IC50 | Predicted Log IC50 | Model |
|---|---|---|---|
| This compound | 0.84 | 0.99 | Model 7 |
| Other Derivatives | Varies | Varies | Model 8 |
This table illustrates the comparative analysis of anticancer activity among different derivatives of xanthone.
Antioxidant and Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces oxidative stress markers in macrophage cells exposed to rotenone. It mitigated mitochondrial superoxide production by up to 40%, showcasing its potential as an antioxidant agent .
Dosage Effects in Animal Models
The biological effects of this compound are dose-dependent. At lower doses, it exhibits beneficial properties such as anti-inflammatory and antioxidant effects. However, higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity. This highlights the importance of establishing safe dosage thresholds for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, and how can reaction conditions be optimized?
The compound is synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives. Key steps include:
- Cyclization : Using concentrated HCl or H₂SO₄ at 80–100°C for 6–12 hours to form the xanthenone core .
- Chlorination : Introducing chlorine via electrophilic substitution using Cl₂ gas or SOCl₂ in anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization focuses on controlling reaction temperature, stoichiometry of chlorinating agents, and pH to minimize side products like over-chlorinated derivatives.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The aromatic protons appear as doublets (δ 6.8–7.5 ppm) with coupling constants reflecting the xanthenone scaffold. Hydroxyl protons (δ 9–12 ppm) show broad signals due to hydrogen bonding .
- Mass Spectrometry (MS) : ESI-MS in negative mode typically yields [M-H]⁻ peaks at m/z 276 (C₁₃H₇ClO₄⁻), with isotopic clusters confirming chlorine presence .
- IR Spectroscopy : Strong O-H stretches (3200–3500 cm⁻¹) and carbonyl C=O bands (1650–1700 cm⁻¹) further validate the structure .
Q. What methods ensure purity assessment of this compound in laboratory settings?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; UV detection at 254 nm .
- TLC : Silica gel plates (ethyl acetate:hexane = 1:1) with visualization under UV light or vanillin staining .
- Melting Point : A sharp melting point range (e.g., 220–222°C) indicates high purity .
Advanced Research Questions
Q. How can substituent modifications (e.g., alkylation, halogenation) alter the bioactivity of this compound?
- Alkylation : Protecting hydroxyl groups with methyl or ethyl groups (using MeI or EtBr/K₂CO₃) enhances lipophilicity, improving membrane permeability in cellular assays .
- Halogenation : Introducing bromine or iodine via electrophilic substitution increases electron-withdrawing effects, potentially boosting antioxidant or anti-inflammatory activity .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in assays (e.g., DPPH radical scavenging) to correlate substituent effects with bioactivity .
Q. What experimental designs are suitable for evaluating the compound’s fluorescence properties in pH-sensing applications?
- Fluorescence Titration : Dissolve the compound in DMSO and titrate with buffer solutions (pH 2–12). Measure emission spectra (λₑₓ = 365 nm, λₑₘ = 400–600 nm) to identify pH-dependent shifts .
- Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄) to quantify fluorescence efficiency .
- Cell Imaging : Treat live cells (e.g., HeLa) with the compound (10 µM) and image using confocal microscopy to assess intracellular pH response .
Q. How can conflicting data on synthetic yields or bioactivity be systematically resolved?
- Controlled Replication : Repeat reactions under identical conditions (solvent, temperature, catalyst batch) to isolate variables .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-chlorinated derivatives) that may skew yield calculations .
- Dose-Response Validation : Conduct bioassays in triplicate with standardized protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
